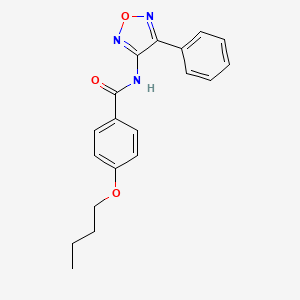

4-butoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide

Description

Properties

IUPAC Name |

4-butoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3/c1-2-3-13-24-16-11-9-15(10-12-16)19(23)20-18-17(21-25-22-18)14-7-5-4-6-8-14/h4-12H,2-3,13H2,1H3,(H,20,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IADNPXHBWGJGBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=NON=C2C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide typically involves a multi-step process. One common method includes the reaction of 4-phenyl-1,2,5-oxadiazole-3-carboxylic acid with butylamine to form the corresponding amide. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxy group or the phenyl group can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted benzamides or oxadiazoles .

Scientific Research Applications

Synthesis and Characterization

The synthesis of 4-butoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide typically involves multiple steps, including the formation of the oxadiazole ring and the introduction of the butoxy and phenyl groups through nucleophilic substitution reactions. The characterization of the compound is usually performed using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm its structure and purity.

Antimicrobial Activity

Research has indicated that oxadiazole derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that compounds in this class showed cytotoxic effects against various bacterial strains. For instance, the compound's effectiveness was assessed using Minimum Inhibitory Concentration (MIC) tests against Gram-positive and Gram-negative bacteria, revealing promising results for further development as antimicrobial agents .

Anticancer Properties

The compound has also been investigated for its potential anticancer activity. Studies have shown that it can inhibit cell proliferation in various cancer cell lines. For example, certain oxadiazole derivatives have demonstrated IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against different tumor cell lines, indicating strong antiproliferative activity . The mechanism of action may involve interference with cell cycle regulation or induction of apoptosis in cancer cells.

Anticonvulsant Activity

There is emerging evidence that 4-butoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide may possess anticonvulsant properties. Structure-activity relationship studies suggest that modifications in the oxadiazole structure can enhance its efficacy in this regard .

Material Science

In materials science, this compound is being explored for its potential use in developing new polymers and coatings with specific properties. Its unique chemical structure may impart desirable characteristics such as thermal stability or enhanced mechanical strength .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of oxadiazole derivatives showed that 4-butoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated an MIC value of 0.5 µg/mL against S. aureus, showcasing its potential as a candidate for developing new antimicrobial agents.

Case Study 2: Anticancer Activity

In vitro studies on various cancer cell lines revealed that the compound induced apoptosis through mitochondrial pathways. The research highlighted that treatment with the compound resulted in a significant decrease in cell viability (up to 70%) in breast cancer cell lines after 48 hours of exposure .

Mechanism of Action

The mechanism of action of 4-butoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

A. Substituents on the Benzamide Ring

Electron-Withdrawing Groups (EWGs): N-[4-(4-Nitrophenyl)-1,2,5-oxadiazol-3-yl]-3-(trifluoromethyl)benzamide (40): The nitro and trifluoromethyl groups enhance electrophilicity, lowering the melting point (147°C) compared to non-EWG analogues . 3-Fluoro-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]benzamide (45): Fluorine substituents increase metabolic stability and polarity, with a melting point of 174°C .

Electron-Donating Groups (EDGs):

- 3-Methyl-N-[4-(3-nitrophenyl)-1,2,5-oxadiazol-3-yl]benzamide (42) : Methyl groups slightly increase lipophilicity, resulting in a lower melting point (158°C) compared to halogenated analogues .

- 4-Butoxy Substituent (Target Compound) : The butoxy chain significantly enhances lipophilicity (logP ~3.5 estimated), which may improve membrane permeability but reduce aqueous solubility .

B. Substituents on the 1,2,5-Oxadiazole Ring

Phenyl vs. Halogenated/Aryl Groups:

- N-[4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-fluorobenzamide (46) : Chlorine increases molecular weight (MW: 343.74) and slightly raises melting points (e.g., 174°C for 43) due to halogen bonding .

- N-(4-(3,4-Diethoxyphenyl)-1,2,5-oxadiazol-3-yl)-3-fluorobenzamide (14) : Diethoxy groups introduce steric bulk, leading to higher melting points (250°C) .

Physicochemical Properties

Critical Analysis and Limitations

Data Gaps : The target compound lacks reported melting points, spectral data, and bioactivity, limiting direct comparisons.

Structural Diversity : Most analogues in the evidence feature nitro, halogen, or methyl groups rather than alkoxy chains, making the butoxy derivative a unique case.

Methodological Consistency : Synthesis protocols are highly standardized (e.g., NaH/DMF), but purification methods (column chromatography vs. recrystallization) affect yields and purity .

Biological Activity

4-butoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article explores its biological activity, including mechanisms of action, efficacy against various diseases, and potential applications.

Chemical Structure and Properties

The molecular structure of 4-butoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide is characterized by the presence of an oxadiazole ring, which is known for its diverse biological activities. The compound can be represented by the empirical formula and has a molecular weight of approximately 270.33 g/mol. Its structure includes:

- A butoxy group

- A phenyl ring

- An oxadiazole moiety

The biological activity of 4-butoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide is primarily attributed to its interaction with various biological targets. The oxadiazole ring is known to exhibit anti-inflammatory and anticancer properties through mechanisms such as:

- Inhibition of Kinases : Similar compounds have shown effectiveness as RET kinase inhibitors, which are crucial in cancer signaling pathways .

- Apoptosis Induction : Compounds with oxadiazole structures have been reported to induce apoptosis in cancer cells by activating caspase pathways .

Biological Activity and Efficacy

Research has demonstrated that derivatives of oxadiazoles exhibit a range of biological activities including antitumor, antibacterial, and anti-inflammatory effects. Specific findings related to 4-butoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide include:

Anticancer Activity

A study indicated that similar oxadiazole compounds showed significant cytotoxicity against various cancer cell lines such as:

- Breast Cancer (MCF7) : IC50 values indicating effective inhibition.

- Prostate Cancer (PC3) : Demonstrated potential as a therapeutic agent.

Table 1: Anticancer Activity Against Various Cell Lines

Antibacterial Activity

The compound also exhibits antibacterial properties against various strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Case Studies

Several case studies highlight the efficacy of oxadiazole derivatives:

- Study on RET Kinase Inhibition : A series of benzamide derivatives were synthesized and evaluated for their ability to inhibit RET kinase activity. The study found that compounds similar to 4-butoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide showed moderate to high potency .

- Cytotoxicity Assessment : In vitro studies demonstrated that the compound induced significant apoptosis in cancer cells with a mechanism involving oxidative stress and mitochondrial dysfunction .

Q & A

Q. What synthetic routes are commonly employed to prepare 4-butoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide, and what are the critical reaction conditions?

The synthesis typically involves coupling 4-phenyl-1,2,5-oxadiazole-3-carboxylic acid derivatives with substituted benzamides. Key steps include:

- Amide bond formation : Reacting 4-phenyl-1,2,5-oxadiazole-3-carboxylic acid with butylamine or its activated ester under reflux in anhydrous solvents (e.g., dichloromethane or DMF) .

- Etherification : Introducing the butoxy group via nucleophilic substitution using butanol and catalysts like K₂CO₃ . Critical conditions include temperature control (60–100°C), inert atmospheres, and purification via recrystallization or column chromatography to achieve >90% purity .

Q. How is the structural integrity of this compound confirmed in synthetic workflows?

Standard analytical techniques include:

- NMR spectroscopy : H and C NMR to verify substituent positions and aromatic proton environments .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .

- Infrared spectroscopy (IR) : Identification of amide C=O stretching (~1650 cm⁻¹) and oxadiazole ring vibrations (~1550 cm⁻¹) .

Q. What preliminary biological screening assays are recommended for this compound?

Initial screens focus on:

- Antiproliferative activity : MTT assays against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ values compared to reference drugs .

- Antimicrobial testing : Broth microdilution assays for bacterial (e.g., E. coli, S. aureus) and fungal strains .

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, leveraging the oxadiazole’s affinity for ATP-binding pockets .

Advanced Research Questions

Q. How can contradictory data on biological activity be resolved?

Discrepancies in IC₅₀ values or selectivity profiles may arise from:

- Solubility variations : Use standardized DMSO stock solutions (<0.1% v/v) to prevent aggregation .

- Cellular uptake differences : Quantify intracellular concentrations via LC-MS/MS or fluorescent tagging .

- Off-target effects : Combine proteomics (e.g., thermal shift assays) with CRISPR-Cas9 knockdowns to validate primary targets .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

Key approaches include:

- Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyls) to reduce logP while retaining potency .

- Metabolic stability : Test liver microsome half-lives and identify metabolic soft spots via LC-HRMS .

- Prodrug derivatization : Mask acidic/basic groups with acetyl or tert-butyl carbamates to enhance bioavailability .

Q. How do substituent variations on the oxadiazole and benzamide moieties impact activity?

Structure-activity relationship (SAR) studies reveal:

- Oxadiazole modifications : Electron-withdrawing groups (e.g., nitro, bromo) enhance kinase inhibition but reduce solubility. Ethoxy groups improve membrane permeability .

- Benzamide substitutions : Para-substituted phenyl rings (e.g., trifluoromethyl) increase target affinity, while meta-substituents alter selectivity .

- Butoxy chain length : Longer chains (e.g., hexyloxy) reduce cytotoxicity but improve tissue penetration .

Q. What advanced spectroscopic methods elucidate reaction mechanisms or degradation pathways?

- Reaction monitoring : In situ FTIR or Raman spectroscopy tracks intermediate formation during synthesis .

- Degradation analysis : LC-HRMS identifies hydrolytic products (e.g., carboxylic acids from amide cleavage) under acidic/alkaline conditions .

- Crystallography : Single-crystal X-ray diffraction confirms stereoelectronic effects of substituents on molecular packing .

Methodological Notes

- Contradictions in evidence : While some studies emphasize oxadiazole’s role in kinase inhibition , others highlight antimicrobial activity via membrane disruption . Context-specific assay design is critical.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.